7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
CAS No.: 387819-41-2
Cat. No.: VC2823724
Molecular Formula: C8H4ClNOS
Molecular Weight: 197.64 g/mol
* For research use only. Not for human or veterinary use.
![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde - 387819-41-2](/images/structure/VC2823724.png)
Specification
CAS No. | 387819-41-2 |
---|---|
Molecular Formula | C8H4ClNOS |
Molecular Weight | 197.64 g/mol |
IUPAC Name | 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C8H4ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-4H |
Standard InChI Key | GCOQDKNKQAPKGU-UHFFFAOYSA-N |
SMILES | C1=CN=C2C=C(SC2=C1Cl)C=O |
Canonical SMILES | C1=CN=C2C=C(SC2=C1Cl)C=O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde (CAS Number: 387819-41-2) is a bicyclic heterocyclic compound with a molecular formula of C8H4ClNOS . The compound incorporates three key structural features: a thiophene ring, a pyridine ring, and two functional groups - a chlorine atom and an aldehyde group. The exact mass of this compound is 196.97000, which corresponds to its high-resolution mass spectrometric identification .
Physical and Chemical Properties
The compound's physical and chemical properties are summarized in the table below, providing essential information for researchers working with this substance:
Property | Value |
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Molecular Formula | C8H4ClNOS |
Molecular Weight | 197.64100 g/mol |
Exact Mass | 196.97000 |
PSA (Polar Surface Area) | 58.20000 |
LogP | 2.76220 |
CAS Number | 387819-41-2 |
Physical State | Solid (presumed based on similar compounds) |
The LogP value of 2.76220 indicates moderate lipophilicity, suggesting potential membrane permeability which is an important consideration for drug development . The polar surface area (PSA) of 58.20000 also provides insights into the compound's potential bioavailability, as compounds with PSA values below 140 Ų are generally associated with good cell membrane permeability.
Structural Characteristics
The compound features a unique structure where the thiophene and pyridine rings are fused, creating a thieno[3,2-b]pyridine core. The chlorine atom at position 7 (on the pyridine ring) and the aldehyde group at position 2 (on the thiophene ring) are key functional groups that influence the compound's reactivity and potential applications . The aldehyde group is particularly reactive and serves as an important handle for further chemical modifications, making this compound valuable as a synthetic intermediate.
Applications in Pharmaceutical Research
Role as Synthetic Intermediate
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde serves as an important synthetic intermediate in pharmaceutical development. The presence of both the chlorine atom and the aldehyde group provides multiple handles for further functionalization, making it valuable in the synthesis of more complex drug candidates . The aldehyde group is particularly versatile, allowing for various transformations including:
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Reductive amination to introduce amino functionalities
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Wittig and related reactions to create carbon-carbon double bonds
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Nucleophilic additions to form alcohols
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Condensation reactions with various nucleophiles
Structure-Reactivity Relationships
Reactive Sites
The structure of 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde contains several sites of potential reactivity:
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The aldehyde group at position 2, which can undergo typical carbonyl reactions
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The chlorine atom at position 7, which can participate in nucleophilic aromatic substitution reactions
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The heterocyclic rings themselves, which may undergo electrophilic or nucleophilic attacks depending on conditions
The interplay between these reactive sites, particularly the electronic effects of the electron-withdrawing chlorine and aldehyde groups on the heterocyclic system, likely influences the regioselectivity and rates of reactions involving this compound.
Comparison with Related Structures
When compared to simpler structures like 7-chlorothieno[3,2-b]pyridine (without the aldehyde group), the presence of the aldehyde functionality in 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde significantly alters the electronic properties and reactivity profile of the molecule. The aldehyde group introduces both steric considerations and electronic effects that can influence interactions with biological targets or reaction partners.
Analytical Characterization
Identification Methods
The identification and characterization of 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involve several complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry: To verify the molecular weight (expected exact mass: 196.97000)
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Infrared Spectroscopy: Particularly useful for identifying the characteristic carbonyl stretching frequency of the aldehyde group
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Elemental Analysis: To confirm the elemental composition (C8H4ClNOS)
Known Synonyms and Identifiers
The compound is known by several names and identifiers in chemical databases and literature:
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7-chloro-thieno[3,2-b]pyridine-2-carbaldehyde
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7-chloro-2-formylthieno[3,2-b]pyridine
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Thieno[3,2-b]pyridine-2-carboxaldehyde,7-chloro
These alternative names and identifiers are important for comprehensive literature searches and database queries when researching this compound.
Future Research Directions
Synthetic Optimization
Future research could focus on developing more efficient and scalable synthetic routes to 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde. Current synthetic methods for related compounds often involve multiple steps with moderate yields, suggesting room for improvement through:
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Exploration of catalytic methods
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One-pot sequential transformations
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Green chemistry approaches with reduced environmental impact
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Flow chemistry techniques for scaled production
Structure-Activity Relationship Studies
Systematic modification of the 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde structure could yield valuable insights into structure-activity relationships. Potential modifications include:
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Substitution of the chlorine atom with other halogens or functional groups
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Derivatization of the aldehyde functionality
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Introduction of additional substituents on the thieno[3,2-b]pyridine core
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Exploration of isomeric structures with altered positioning of the functional groups
Such studies would contribute to a better understanding of how structural modifications affect physical properties, chemical reactivity, and potential biological activity.
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